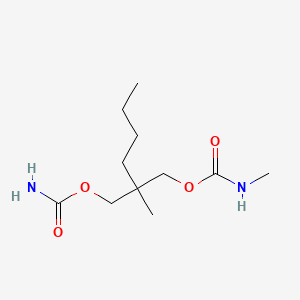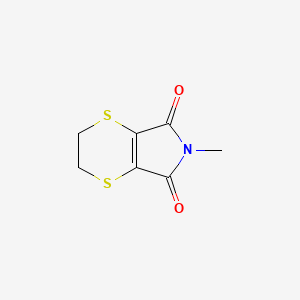
4E-nonenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4E-Nonenoic acid, also known as (4E)-4-nonenoic acid, is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid with a double bond located at the fourth carbon in the E-configuration. This compound is part of the nonenoic acid family and is characterized by its unique structure, which includes a long carbon chain and a carboxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4E-Nonenoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-nonene using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 4-nonene. This process often involves the use of metal catalysts and specific reaction conditions to achieve high yields and purity. The industrial production methods are optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4E-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce nonanoic acid.
Reduction: Reduction reactions can convert this compound to nonenoic alcohols.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Nonanoic acid.
Reduction: Nonenoic alcohols.
Substitution: Esters and amides of nonenoic acid.
Wissenschaftliche Forschungsanwendungen
4E-Nonenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes.
Industry: this compound is utilized in the production of polymers, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of 4E-nonenoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in lipid metabolism and signal transduction. Its effects are mediated through the formation of covalent adducts with proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
4E-Nonenoic acid can be compared with other similar compounds such as:
Nonanoic acid: Lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
4Z-Nonenoic acid: Has a double bond in the Z-configuration, leading to distinct stereochemical and biological properties.
4-Hydroxy-nonenoic acid: Contains a hydroxyl group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific double bond configuration and its versatile reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(E)-non-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5+ |
InChI-Schlüssel |
HVCNEOVTZJYUAI-AATRIKPKSA-N |
Isomerische SMILES |
CCCC/C=C/CCC(=O)O |
Kanonische SMILES |
CCCCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)

![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)

